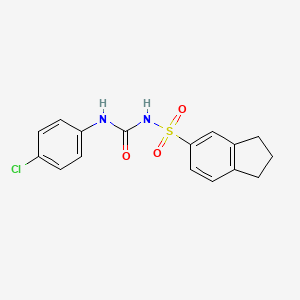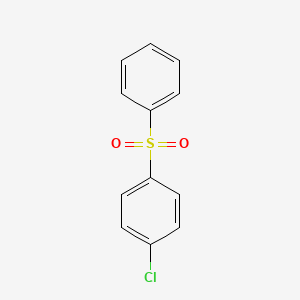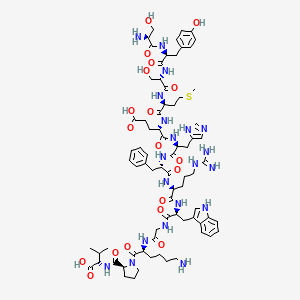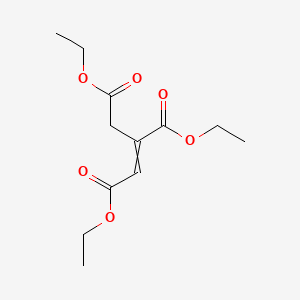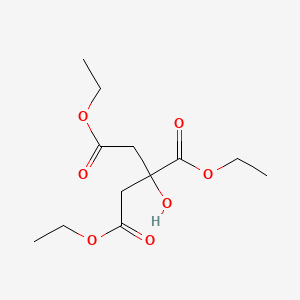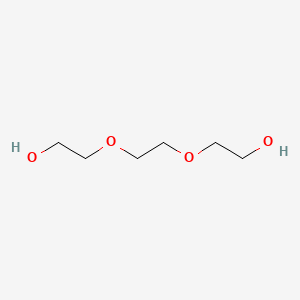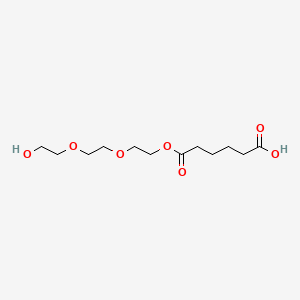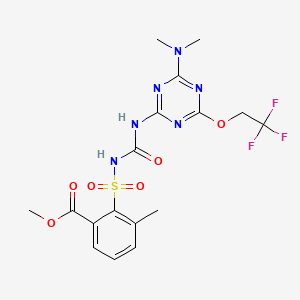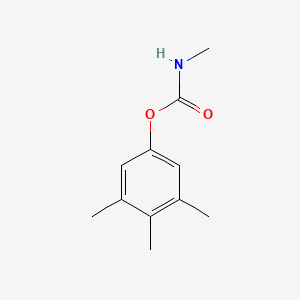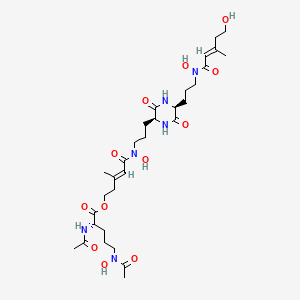![molecular formula C27H26N4O2S B1682611 (2S)-1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide CAS No. 916141-36-1](/img/structure/B1682611.png)
(2S)-1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide
Overview
Description
TCS 1102 is a potent, dual orexin receptor antagonist (Ki values are 0.2 and 3 nM for OX2 and OX1 receptors respectively). TCS 1102 inhibits ADL-orexin B-mediated locomotion following i.p. administration in vivo and blocks orexin-A (Cat.No.1455) mediated increases in feeding behaviour.
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of TCS 1102, focusing on six unique applications:
Neuroscience Applications
TCS 1102 has been shown to modulate dopamine neuron activity, which is relevant to conditions like schizophrenia. It acts as a dual orexin receptor antagonist, affecting feeding behavior and potentially other orexin-related functions .
Pharmacology Applications
As a dual orexin receptor antagonist, TCS 1102 has high affinity for OX1 and OX2 receptors, making it a valuable tool for studying orexin’s role in sleep-wake regulation and related pharmacological interventions .
Clinical Trials
TCS 1102 is involved in clinical trials exploring its efficacy as a DORA antagonist. Its potential therapeutic applications are being investigated in various disease contexts .
Mechanism of Action
Target of Action
TCS 1102 is a potent, dual orexin receptor antagonist . The primary targets of TCS 1102 are the orexin receptors OX1 and OX2 . These receptors mediate the action of the neuropeptides orexin A and orexin B .
Mode of Action
TCS 1102 interacts with its targets, the OX1 and OX2 receptors, by inhibiting their action . It has Ki values of 0.2 nM and 3 nM for OX2 and OX1 receptors, respectively . This means that TCS 1102 has a high affinity for these receptors and can effectively block their activity.
Biochemical Pathways
The orexin receptors OX1 and OX2 are involved in various physiological processes, including feeding behavior, sleep-wake cycle regulation, and reward systems . By antagonizing these receptors, TCS 1102 can affect these pathways and their downstream effects. For example, it can inhibit orexin-A mediated increases in feeding behavior .
Pharmacokinetics
TCS 1102 demonstrates excellent blood-brain barrier penetrability and moderate bioavailability in rats . This means that the compound can effectively reach its targets in the brain after administration. The pharmacokinetic properties of TCS 1102 in rats, measured 30 minutes after an intraperitoneal injection of 100 mg/kg, are as follows :
Result of Action
The antagonistic action of TCS 1102 on the orexin receptors leads to various physiological effects. For instance, it can induce locomotion inhibition in rats in a dose-dependent manner . It also decreases fear and anxiety in rats after exposure to footshock . Furthermore, TCS 1102 shows anxiolytic effects for high responders (HR) rats when tested in the elevated T-maze .
Action Environment
The action, efficacy, and stability of TCS 1102 can be influenced by various environmental factors. For example, the compound’s bioavailability and brain penetrability can be affected by the physiological state of the organism, such as the integrity of the blood-brain barrier . .
properties
IUPAC Name |
(2S)-1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2S/c1-30-23-15-8-7-14-22(23)29-27(30)34-18-25(32)31-17-9-16-24(31)26(33)28-21-13-6-5-12-20(21)19-10-3-2-4-11-19/h2-8,10-15,24H,9,16-18H2,1H3,(H,28,33)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBGRVXJEMSEQY-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N3CCCC3C(=O)NC4=CC=CC=C4C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N3CCC[C@H]3C(=O)NC4=CC=CC=C4C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R)-2-(octylamino)-1-[4-(propan-2-ylthio)phenyl]-1-propanol](/img/structure/B1682528.png)
